

Imatinib mesylate spectroscopic analysis UV NMR mass spectrometry

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Compound Focus: Imatinib Mesylate

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Analytical Techniques & Key Findings for Imatinib Mesylate

Analytical Technique	Specific Method / Focus	Key Findings / Applications
UV/Vis Spectroscopy	First-order derivative & Area Under Curve (AUC)	(λ_{max}) at 258 nm ; linearity (5-30 $\mu\text{g/mL}$); LOD: 0.29 $\mu\text{g/mL}$; LOQ: 0.90 $\mu\text{g/mL}$ [1] [2]
Nuclear Magnetic Resonance (NMR)	(^1H) and (^{13}C) NMR [3]	Used for comprehensive structural characterization of the molecule [3].
Mass Spectrometry (MS)	LC-MS/MS with SILAC (Stable Isotope Labeling) [4]	Quantified 1,344 proteins in K562 cells; 73 proteins showed significant expression changes post-imatinib treatment [4].
Mass Spectrometry Imaging (MSI)	Quantitative MALDI-MS Imaging (qMSI) [5]	Revealed inefficient imatinib penetration in GIST liver metastases, independent of mutation status [5].
Stability-Indicating Methods	Forced degradation (acid, base, oxidation)	Identifies degradation products; drug stable in optimized formulations [3].

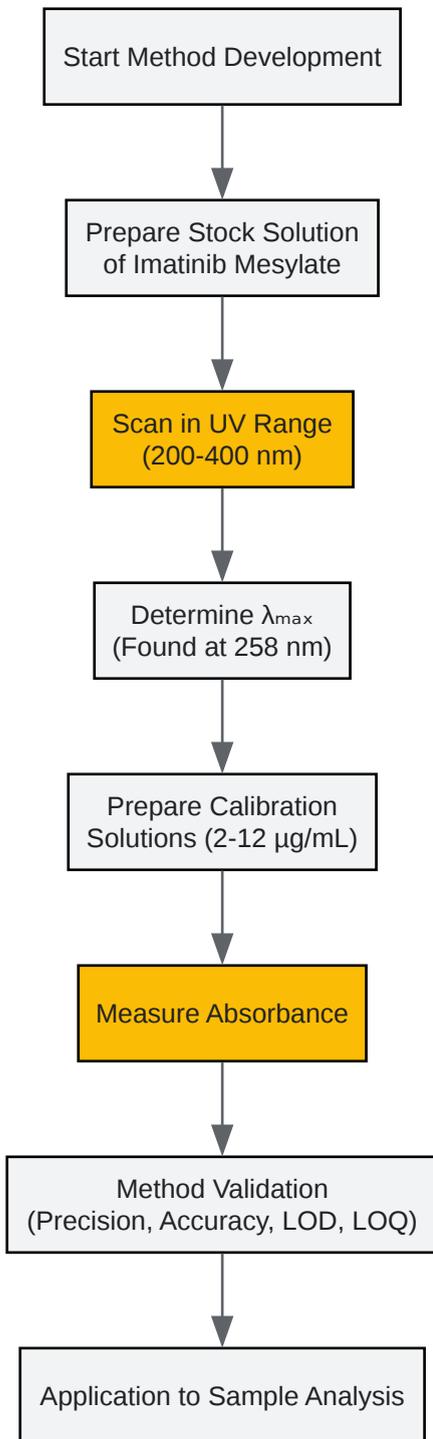
Analytical Technique	Specific Method / Focus	Key Findings / Applications
	[3]	

Detailed Experimental Protocols

Here are the methodologies for key analytical and proteomic experiments.

UV-Spectrophotometric Method for Bulk and Dosage Forms

This method is used for the quantitative estimation of **Imatinib Mesylate** and has been validated according to ICH guidelines [2].



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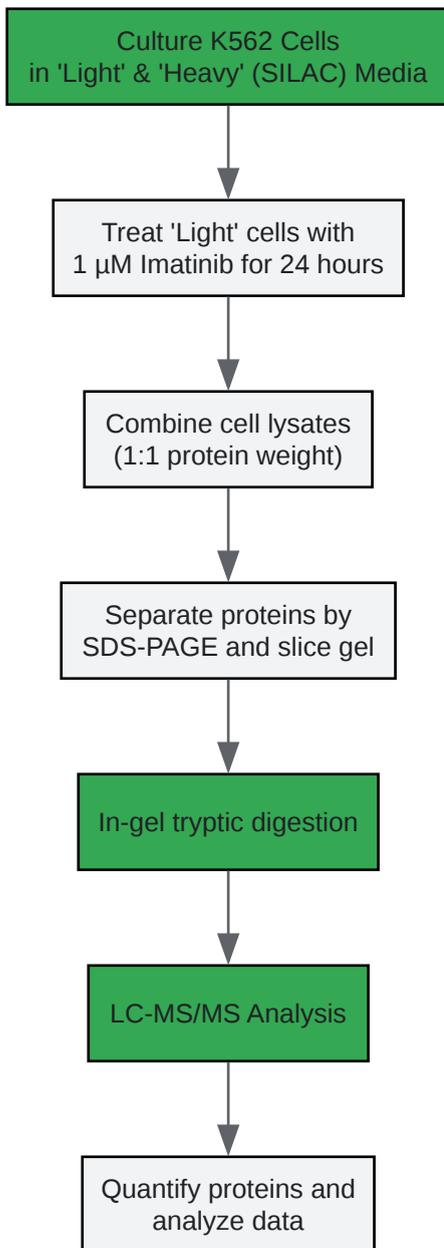
UV Analysis Workflow

- **Instrument and Reagents:** Use a UV-Vis spectrophotometer with matched quartz cells. **Imatinib Mesylate** reference standard and appropriate solvent (e.g., methanol or water) are required [1] [2].
- **Procedure:**

- **Stock Solution:** Prepare a stock solution of **Imatinib Mesylate** (e.g., 100 µg/mL) [1].
- **λ_{max} Determination:** Dilute the stock solution appropriately and scan within the **200-400 nm** range to identify the maximum absorbance (λ_{max}), which is typically found at **258 nm** [2].
- **Calibration Curve:** Prepare a series of standard solutions (e.g., **2-12 µg/mL**) from the stock solution. Measure their absorbance at (λ_{max}) and plot absorbance versus concentration to establish a linear calibration curve [2].
- **Sample Analysis:** Process tablet formulations or bulk powder similarly, measure absorbance, and use the calibration curve to determine the unknown concentration [1].
- **Method Validation:** The method should be validated for parameters such as **specificity, accuracy, precision, linearity, LOD, and LOQ**. Forced degradation studies (under acidic, alkaline, oxidative, and photolytic conditions) can establish the method as stability-indicating [3] [2].

Global Proteome Quantification Using SILAC and Mass Spectrometry

This protocol is used to investigate changes in global protein expression in response to imatinib treatment [4].



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Proteomic Analysis Workflow

- **Cell Culture and Labeling:**

- Culture human K562 chronic myeloid leukemia cells in two different media: one containing normal "light" amino acids (L-lysine and L-arginine) and another containing stable isotope-labeled "heavy" amino acids ([¹³C₆,¹⁵N₂]-L-lysine and [¹³C₆,¹⁵N₄]-L-arginine) [4].
- Grow the cells in the heavy medium for at least five cell doublings to ensure complete incorporation of the heavy isotopes [4].

- **Drug Treatment and Sample Preparation:**

- Treat cells cultured in the light medium with a clinically relevant concentration of **1 μ M imatinib** for **24 hours**. Keep the heavy-labeled cells as an untreated control. A "reverse" experiment (treating heavy cells and using light cells as control) is also performed for validation [4].
- Mix the light and heavy cell lysates in a **1:1 ratio** by protein weight [4].
- **Protein Separation and Digestion:**
 - Separate the combined protein sample using **SDS-PAGE**.
 - Slice the gel into multiple sections and subject them to **in-gel digestion with trypsin** to generate peptides for analysis [4].
- **Mass Spectrometric Analysis and Quantification:**
 - Analyze the resulting peptide mixtures using **LC-MS/MS**.
 - Use software to identify proteins and quantify the relative abundance between imatinib-treated and untreated samples based on the light-to-heavy peptide ratios [4].

Research Insights & Technical Applications

- **Overcoming Resistance:** A key finding from advanced MS techniques is that **inefficient drug penetration** into Gastrointestinal Stromal Tumor (GIST) liver metastases can be a cause of imatinib resistance, independent of secondary mutations. This was revealed through **quantitative MALDI Mass Spectrometry Imaging (qMSI)**, which showed abundant imatinib in healthy liver tissue but strikingly low levels in adjacent metastases [5].
- **Advanced Quantification Calibration:** The same qMSI study introduced a **generalized nonlinear calibration model** for drug quantification in tissue sections, which provided a superior fit to the data compared to traditional linear regression, addressing inherent methodological nonlinearities [5].

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